molecular formula C15H11NO2 B14664882 (3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one CAS No. 42116-88-1

(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one

Cat. No.: B14664882
CAS No.: 42116-88-1
M. Wt: 237.25 g/mol
InChI Key: RUQGGLMZHWUGPG-UHFFFAOYSA-N
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Description

(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzofuran ring fused with an imino group and a methylphenyl substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one typically involves the condensation of 2-methylphenylamine with 2-benzofuran-1(3H)-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the imino group may be converted to a nitro group under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the imino group to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzofuran ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their function. The benzofuran ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • (3Z)-3-[(2-Chlorophenyl)imino]-2-benzofuran-1(3H)-one
  • (3Z)-3-[(2-Fluorophenyl)imino]-2-benzofuran-1(3H)-one
  • (3Z)-3-[(2-Bromophenyl)imino]-2-benzofuran-1(3H)-one

Comparison: Compared to its analogs, (3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

42116-88-1

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

3-(2-methylphenyl)imino-2-benzofuran-1-one

InChI

InChI=1S/C15H11NO2/c1-10-6-2-5-9-13(10)16-14-11-7-3-4-8-12(11)15(17)18-14/h2-9H,1H3

InChI Key

RUQGGLMZHWUGPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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